molecular formula C11H7Cl2N3O B241579 2,5-dichloro-N,N-bis(cyanomethyl)benzamide

2,5-dichloro-N,N-bis(cyanomethyl)benzamide

Cat. No. B241579
M. Wt: 268.1 g/mol
InChI Key: DMGALOMDHGFGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N,N-bis(cyanomethyl)benzamide, also known as DCB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DCB has been used as a reagent in the synthesis of various organic compounds and as a tool for investigating biological systems.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is not fully understood. However, it is known that 2,5-dichloro-N,N-bis(cyanomethyl)benzamide inhibits the activity of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell.
Biochemical and Physiological Effects
2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of PTP activity by 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to result in increased phosphorylation of various signaling molecules, including receptor tyrosine kinases, which can lead to downstream activation of signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N,N-bis(cyanomethyl)benzamide in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to investigate the role of PTPs in various biological processes. However, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has some limitations as well. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is a relatively non-specific inhibitor, and it can also inhibit other enzymes that share structural similarities with PTPs. Additionally, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has poor aqueous solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2,5-dichloro-N,N-bis(cyanomethyl)benzamide. One area of interest is the development of more selective PTP inhibitors that can be used to investigate the specific roles of individual PTPs in various biological processes. Another area of interest is the development of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide analogs with improved solubility and specificity. Finally, 2,5-dichloro-N,N-bis(cyanomethyl)benzamide could be used as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

2,5-dichloro-N,N-bis(cyanomethyl)benzamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. The reaction yields 2,5-dichloro-N,N-bis(cyanomethyl)benzamide as a white crystalline solid with a yield of around 70-80%.

Scientific Research Applications

2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been used in a variety of scientific research applications. One of the most common uses of 2,5-dichloro-N,N-bis(cyanomethyl)benzamide is as a reagent in the synthesis of various organic compounds. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide can be used to synthesize benzamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
2,5-dichloro-N,N-bis(cyanomethyl)benzamide has also been used as a tool for investigating biological systems. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 2,5-dichloro-N,N-bis(cyanomethyl)benzamide has been used to study the role of PTPs in various biological processes, including cancer, diabetes, and immune system function.

properties

Product Name

2,5-dichloro-N,N-bis(cyanomethyl)benzamide

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.1 g/mol

IUPAC Name

2,5-dichloro-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-8-1-2-10(13)9(7-8)11(17)16(5-3-14)6-4-15/h1-2,7H,5-6H2

InChI Key

DMGALOMDHGFGGX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)N(CC#N)CC#N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N(CC#N)CC#N)Cl

Origin of Product

United States

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